

BI-0115: A Technical Guide to a Novel LOX-1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-0115

Cat. No.: B10821675

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BI-0115**, a selective small molecule inhibitor of the Lectin-like oxidized Low-Density Lipoprotein (oxLDL) Receptor 1 (LOX-1).

Chemical Structure and Physicochemical Properties

BI-0115 is a tricyclic compound identified through a high-throughput screening campaign.^[1] Its chemical formula is C₁₅H₁₄ClN₃O, with a molecular weight of 287.75 g/mol.^[2] The IUPAC name for **BI-0115** is 9-chloro-5-propyl-5,11-dihydro-6H-benzo[e]pyrido[3,2-b][3]diazepin-6-one.^[2] A negative control compound, BI-1580, which lacks the chloro substituent and has an additional methyl group, is often used in studies for comparison.^[1]

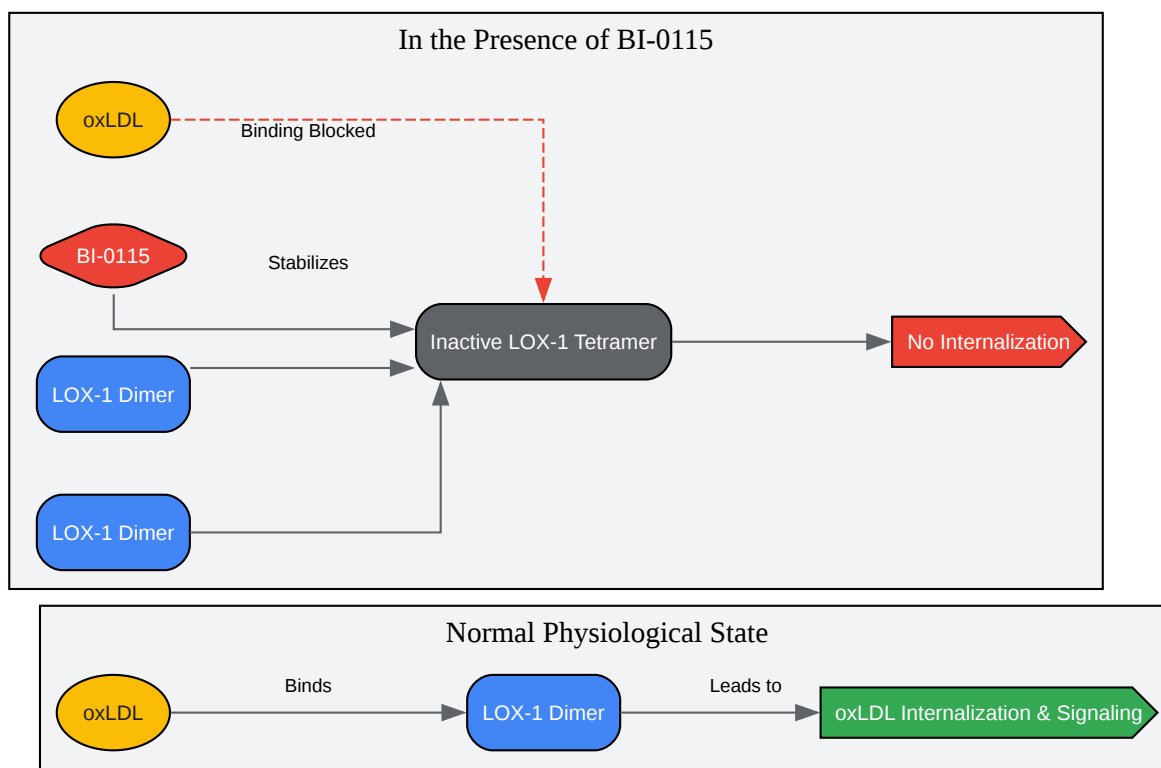
Table 1: Physicochemical Properties of **BI-0115** and BI-1580

Property	BI-0115	BI-1580	Reference
Molecular Weight (Da, free base)	287.8	267.3	[3]
Chemical Formula	C15H14ClN3O	Not specified	[2]
logD @ pH 11	3.4	3.3	[3]
Solubility @ pH 7 (µg/mL)	0.001	Not determined	[3]

Mechanism of Action: Stabilization of an Inactive Tetramer

BI-0115 exhibits a unique mode of action by stabilizing a non-functional tetrameric state of the LOX-1 receptor.[3][4] LOX-1 is a type II membrane protein that exists as a dimer.[3][5] The binding of oxLDL, a key player in atherosclerotic plaque formation, to LOX-1 is thought to require receptor oligomerization.[3][5]

BI-0115 acts as a "molecular glue," with two molecules of the inhibitor binding to two LOX-1 dimers, inducing the formation of a stable tetramer.[4] This tetrameric conformation sterically hinders the binding of oxLDL to its recognition site on the receptor, thereby inhibiting its subsequent internalization. The co-crystal structure of **BI-0115** in complex with the C-terminal C-type lectin-like domain (CTLD) of LOX-1 has been resolved and is available under the PDB code 6TL9.[3][5]



[Click to download full resolution via product page](#)

Mechanism of action of **BI-0115** on the LOX-1 receptor.

In Vitro Activity and Selectivity

BI-0115 is a potent inhibitor of oxLDL uptake in cellular assays. It demonstrates good agreement between its cellular potency and its binding affinity determined by biophysical methods.[6] Importantly, **BI-0115** is selective for LOX-1 and does not show activity against the scavenger receptor class B type I (SR-BI), another receptor for modified lipoproteins.[3]

Table 2: In Vitro Activity of **BI-0115**

Assay	Parameter	BI-0115	BI-1580 (Negative Control)	Reference
LOX-1 Cellular Uptake	IC50 (μM)	5.4	>100	[3][6]
Surface Plasmon Resonance (SPR)	Kd (μM)	4.3	Not determined	[3][5]
Isothermal Titration Calorimetry (ITC)	Kd (μM)	6.99	Not determined	[3][5]
SR-B1 Counter Assay	IC50 (μM)	>172	>100	[3]

Pharmacokinetic and Safety Profile

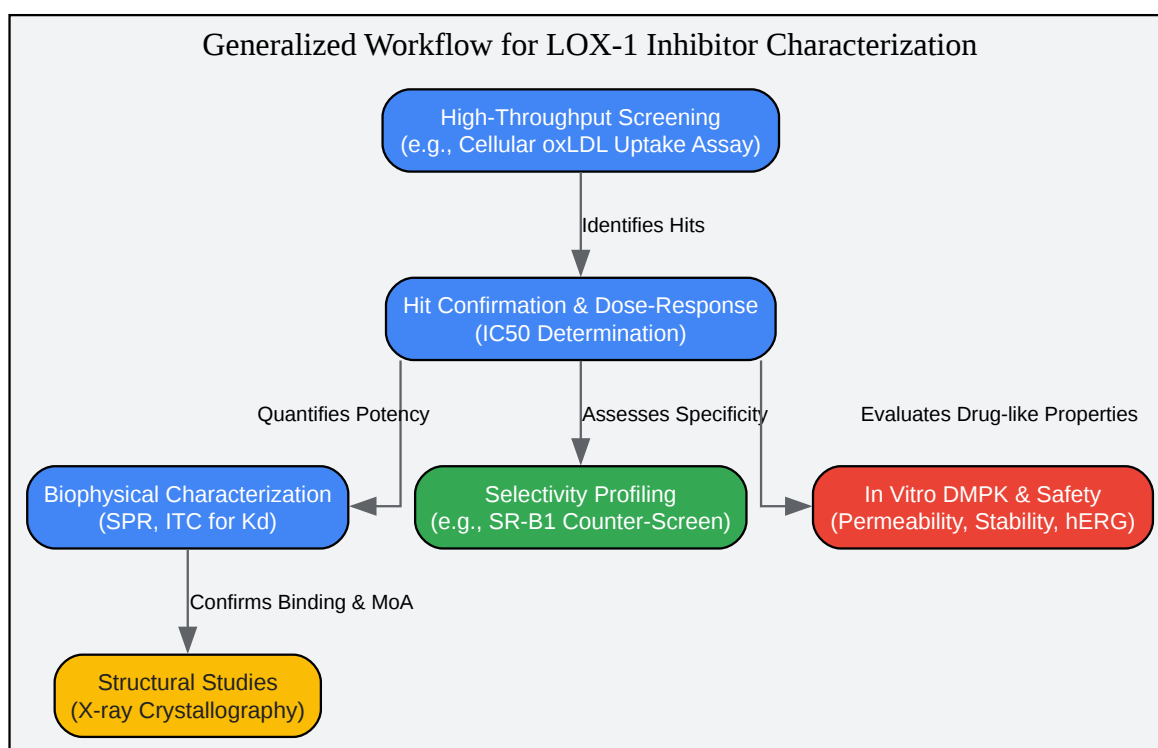
The in vitro DMPK (Drug Metabolism and Pharmacokinetics) profile of **BI-0115** suggests its primary utility as an in vitro tool. It exhibits moderate permeability and solubility.[3][5] Its stability in liver microsomes is limited.[3][5] Importantly, **BI-0115** shows a good safety profile in vitro, with no significant inhibition of the hERG channel and a clean profile in the Eurofins Safety Panel 44™.[3][5]

Table 3: In Vitro DMPK and Safety Parameters for **BI-0115**

Parameter	Value	Reference
Caco-2 Permeability (A-B) @ pH 7.4 (10 ⁻⁶ cm/s)	30	[3]
Caco-2 Efflux Ratio	0.7	[3]
Microsomal Stability (% QH human/rat/mouse)	65 / >88 / <88	[3]
hERG (IC50, μM)	>10	[3][5]

Experimental Protocols

Detailed experimental protocols for the LOX-1 cellular uptake, SR-B1, SPR, and ITC assays, as well as the synthesis of **BI-0115**, are described in the supplementary information of the primary publication by Schnapp et al. (2020) in Communications Chemistry.[6] The following diagram illustrates a generalized workflow for characterizing a LOX-1 inhibitor based on the available information.



[Click to download full resolution via product page](#)

Generalized experimental workflow for a LOX-1 inhibitor.

Conclusion

BI-0115 is a valuable research tool for studying the biological roles of LOX-1. Its well-characterized and unique mechanism of action, involving the stabilization of an inactive receptor tetramer, provides a novel approach to inhibiting the LOX-1 pathway. While its DMPK

profile may limit its in vivo applications, its selectivity and potency make it an excellent probe for in vitro investigations into LOX-1-mediated signal transduction and cellular processes.[3][5] As of the latest available information, there are no ongoing clinical trials for **BI-0115**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. opnme.com [opnme.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BI-0115: A Technical Guide to a Novel LOX-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821675#bi-0115-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com